

Application Notes: Ammonium Thiosulfate as an Analytical Reagent in Titrations

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Compound of Interest

Compound Name: Ammonium thiosulfate

Cat. No.: B1232673

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Introduction

Ammonium thiosulfate, $(\text{NH}_4)_2\text{S}_2\text{O}_3$, is a versatile chemical compound with applications in photography, agriculture, and hydrometallurgy.[1][2] As an analytical reagent, it functions as a reducing agent, primarily in iodometric titrations, analogous to the more commonly used sodium thiosulfate.[3][4] In this type of redox titration, an oxidizing analyte is treated with an excess of iodide (I^-) to liberate a stoichiometric amount of iodine (I_2). This liberated iodine is then titrated with a standardized thiosulfate solution.[5] The endpoint is typically detected by the disappearance of the blue color of a starch-iodine complex.

While the reactive species in these titrations is the thiosulfate ion ($\text{S}_2\text{O}_3^{2-}$), the choice of cation (sodium vs. ammonium) can have implications for the reagent's stability and standardization.

Ammonium thiosulfate is known to be less stable than its sodium counterpart, particularly in solid form and at elevated temperatures, which can complicate its use as a primary standard. Solutions of **ammonium thiosulfate** are also susceptible to decomposition. For these reasons, while theoretically applicable, specific, validated protocols for the preparation and standardization of **ammonium thiosulfate** as a titrant are not widely documented in standard analytical chemistry literature. The protocols provided herein are based on the well-established methods for sodium thiosulfate, with notes on their adaptation for **ammonium thiosulfate**.

Principle of Iodometric Titration

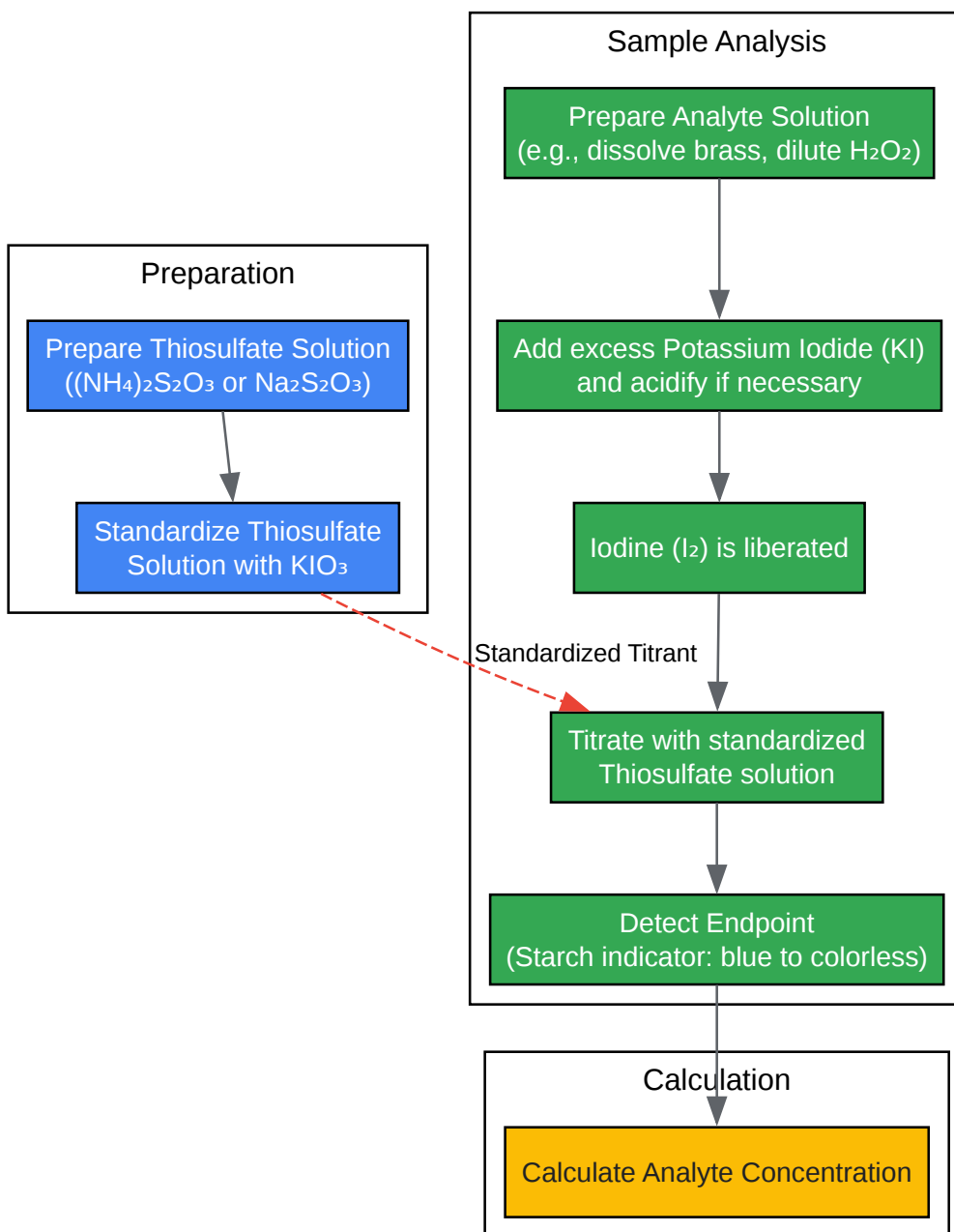
Iodometric titrations are a cornerstone of redox analysis. The fundamental principle involves two key steps:

- Oxidation of Iodide: The analyte, which must be an oxidizing agent (Ox), reacts with an excess of potassium iodide (KI) in an acidic or neutral solution to produce elemental iodine (I_2).
 - General Reaction: $2I^- - 2e^- \rightarrow I_2$
 - Example with Copper(II): $2Cu^{2+} + 4I^- \rightarrow 2CuI(s) + I_2$
 - Example with Hydrogen Peroxide: $H_2O_2 + 2I^- + 2H^+ \rightarrow I_2 + 2H_2O$
- Titration of Iodine: The liberated iodine is then titrated with a standard solution of thiosulfate ($S_2O_3^{2-}$). The thiosulfate is oxidized to the tetrathionate ion ($S_4O_6^{2-}$), while iodine is reduced back to iodide.
 - Titration Reaction: $I_2 + 2S_2O_3^{2-} \rightarrow 2I^- + S_4O_6^{2-}$

The overall stoichiometry links the amount of thiosulfate titrant used to the initial amount of the analyte. A starch indicator is added near the endpoint; it forms a deep blue complex with iodine, which disappears at the equivalence point.

Logical Workflow for Iodometric Titration

General Workflow of an Iodometric Titration



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Caption: General workflow for iodometric titration.

Experimental Protocols

Protocol 1: Preparation and Standardization of Thiosulfate Titrant

Due to the higher stability and availability as a primary standard, potassium iodate (KIO_3) is recommended for standardizing thiosulfate solutions. The following protocol is for sodium thiosulfate but can be adapted for **ammonium thiosulfate**.

Materials:

- Sodium Thiosulfate Pentahydrate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$) or **Ammonium Thiosulfate** ($(\text{NH}_4)_2\text{S}_2\text{O}_3$)
- Potassium Iodate (KIO_3), primary standard grade, dried at 110°C
- Potassium Iodide (KI)
- Dilute Sulfuric Acid (e.g., 1 M H_2SO_4)
- Starch indicator solution (1%)
- Deionized water
- Analytical balance, volumetric flasks, burette, pipettes, Erlenmeyer flasks

Procedure:

Part A: Preparation of ~0.1 N Thiosulfate Solution

- For Sodium Thiosulfate: Dissolve approximately 25 g of $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$ in 1 L of freshly boiled and cooled deionized water.
- For **Ammonium Thiosulfate**: As solid **ammonium thiosulfate** can be unstable, it is preferable to start with a concentrated solution and dilute it to the approximate desired concentration. Due to its lower molecular weight (148.21 g/mol) compared to sodium thiosulfate pentahydrate (248.18 g/mol), approximately 15 g of $(\text{NH}_4)_2\text{S}_2\text{O}_3$ would be needed for a 0.1 N solution.

- Stabilization: For sodium thiosulfate solutions, adding a small amount of sodium carbonate (~0.1 g) can improve stability. For **ammonium thiosulfate**, which is stable in the presence of ammonia, ensuring the solution is neutral to slightly alkaline (pH 6.5-7.0) is beneficial.
- Store the solution in a dark, well-stoppered bottle. Allow the solution to stand for at least 24 hours before standardization.

Part B: Standardization with Potassium Iodate

- Accurately weigh about 0.15 g of dried primary standard KIO_3 into a 250 mL Erlenmeyer flask. Record the exact mass.
- Dissolve the KIO_3 in about 75 mL of deionized water.
- Add approximately 2 g of KI to the solution and swirl to dissolve.
- Carefully add 10 mL of 1 M H_2SO_4 . The solution should immediately turn a dark reddish-brown due to the liberation of iodine.
 - Reaction: $\text{KIO}_3 + 5\text{KI} + 3\text{H}_2\text{SO}_4 \rightarrow 3\text{I}_2 + 3\text{K}_2\text{SO}_4 + 3\text{H}_2\text{O}$
- Immediately begin titrating with the prepared thiosulfate solution.
- When the solution color fades to a pale, straw yellow, add 2-3 mL of starch indicator solution. The solution will turn a deep blue.
- Continue titrating dropwise until the blue color completely disappears, leaving a colorless solution. This is the endpoint.
- Record the volume of thiosulfate solution used.
- Repeat the titration at least two more times for precision.

Calculation of Normality:

- Normality of Thiosulfate (N) = (Mass of KIO_3 (g) / Equivalent Weight of KIO_3) / Volume of Thiosulfate (L)

- The equivalent weight of KIO_3 in this reaction is its molar mass (214.00 g/mol) divided by 6, which is 35.67 g/eq.

Protocol 2: Determination of Copper in a Solid Alloy (e.g., Brass)

This protocol outlines the determination of copper content via iodometric titration.

Materials:

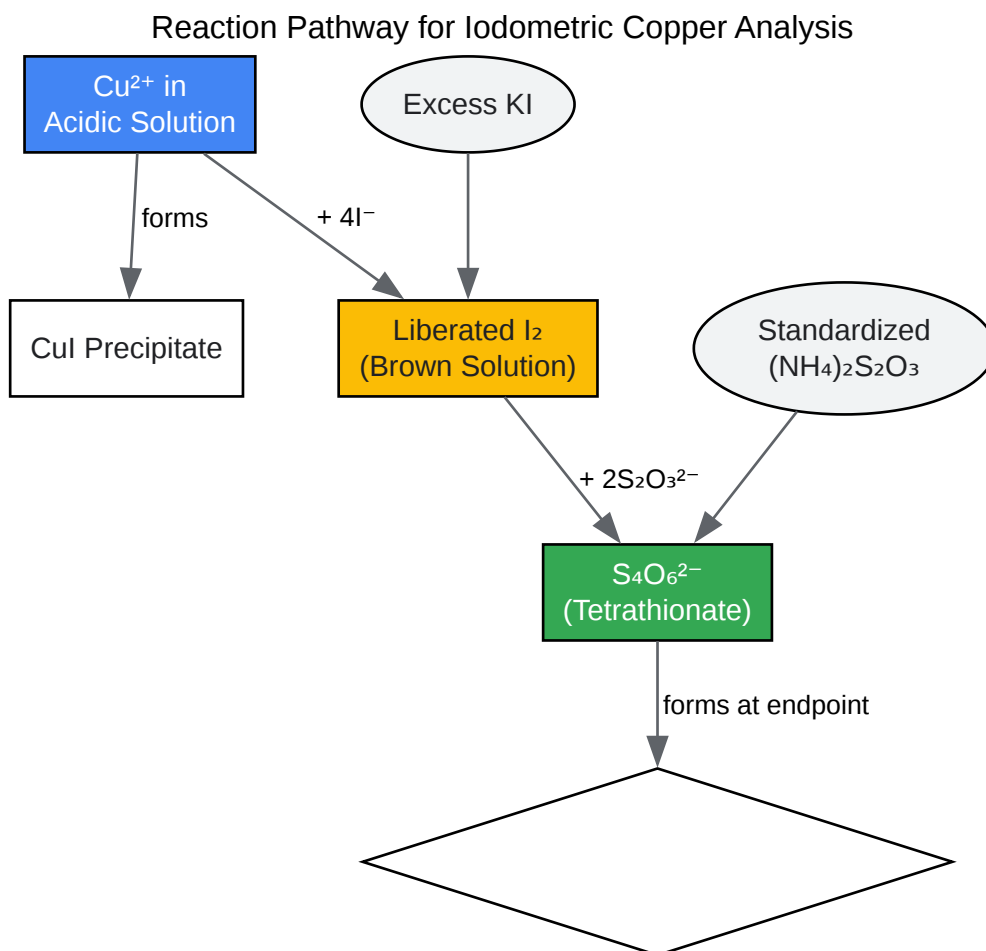
- Brass sample
- Concentrated Nitric Acid (HNO_3)
- Concentrated Acetic Acid (CH_3COOH)
- Concentrated Ammonia solution (NH_4OH)
- Potassium Iodide (KI)
- Potassium Thiocyanate (KSCN) (optional, but recommended)
- Standardized ~0.1 N Thiosulfate solution
- Starch indicator solution

Procedure:

- **Sample Digestion:** Accurately weigh about 0.25 g of the brass sample and place it in a 250 mL beaker. In a fume hood, carefully add 10 mL of concentrated HNO_3 to dissolve the sample. Gently heat if necessary.
- **pH Adjustment:** Dilute the solution with ~25 mL of deionized water. Add concentrated NH_4OH dropwise until the solution turns a deep blue, indicating the formation of the $\text{Cu}(\text{NH}_3)_4^{2+}$ complex. Then, add concentrated acetic acid dropwise until the blue color disappears, and add about 3 mL in excess to create an acetic acid buffer (pH 4-5).

- Iodine Liberation: Add approximately 2 g of solid KI to the flask. Swirl to dissolve. A brown color (from I₂) and a white precipitate (CuI) will form.
 - Reaction: $2\text{Cu}^{2+} + 4\text{I}^{-} \rightarrow 2\text{CuI(s)} + \text{I}_2$
- Titration: Titrate the liberated iodine with your standardized thiosulfate solution until the brown color fades to a pale yellow.
- Endpoint Determination: Add 5 mL of starch indicator. The solution will turn dark blue.
- (Optional but recommended) Add about 1 g of KSCN. This helps sharpen the endpoint by displacing any iodine adsorbed onto the CuI precipitate.
- Continue titrating with the thiosulfate solution until the blue color disappears completely. Record the volume used.

Reaction Pathway for Copper Determination



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Caption: Key reactions in the iodometric titration of copper.

Quantitative Data Summary

The following tables provide a summary of the key stoichiometric relationships and typical reagent concentrations used in these titrations.

Table 1: Stoichiometric Relationships

Analyte	Reaction with Iodide (I ⁻)	Molar Ratio (Analyte:Thiosulfate)
Potassium Iodate (KIO ₃)	$\text{IO}_3^- + 5\text{I}^- + 6\text{H}^+ \rightarrow 3\text{I}_2 + 3\text{H}_2\text{O}$	1 : 6
Copper(II) (Cu ²⁺)	$2\text{Cu}^{2+} + 4\text{I}^- \rightarrow 2\text{CuI(s)} + \text{I}_2$	2 : 2 (or 1 : 1)
Hydrogen Peroxide (H ₂ O ₂)	$\text{H}_2\text{O}_2 + 2\text{I}^- + 2\text{H}^+ \rightarrow \text{I}_2 + 2\text{H}_2\text{O}$	1 : 2

Table 2: Typical Reagent Concentrations and Conditions

Parameter	Standardization (vs. KIO ₃)	Copper (Cu ²⁺) Determination	Hydrogen Peroxide (H ₂ O ₂) Determination
Titrant Concentration	~0.1 N	~0.1 N	~0.1 N
pH Condition	Acidic (H ₂ SO ₄)	Weakly Acidic (pH 4-5)	Acidic (H ₂ SO ₄)
Indicator	Starch	Starch	Starch
Endpoint Color Change	Blue → Colorless	Blue → Colorless	Blue → Colorless
Catalyst/Special Reagents	None	KSCN (optional)	Ammonium Molybdate

Safety and Handling Considerations

- **Ammonium Thiosulfate:** While generally considered to have low toxicity, it can release toxic gases like ammonia, hydrogen sulfide, and sulfur oxides in fires. It is stable during transport, but ammonia gas may accumulate in enclosed spaces.
- **Reagents:** Handle concentrated acids (Nitric, Sulfuric) and ammonia with appropriate personal protective equipment (PPE), including gloves and safety goggles, preferably within a fume hood.

- Potassium Iodide: Solutions of KI can slowly air-oxidize to iodine, indicated by a yellow-orange tint. This can be minimized by storing the solution away from light.
- Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Copper-containing solutions should be collected for proper heavy metal waste disposal.

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